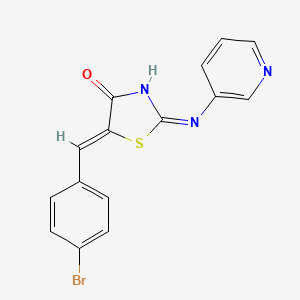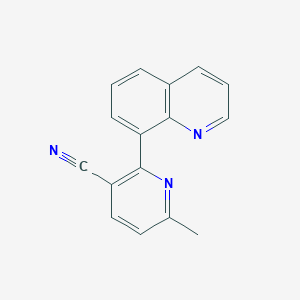![molecular formula C13H10BrClN2O4 B6122006 N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-furohydrazide](/img/structure/B6122006.png)
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-furohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-furohydrazide, commonly known as BFA, is a chemical compound that has been widely studied for its potential applications in scientific research. BFA belongs to the class of hydrazides and is known to exhibit a wide range of biochemical and physiological effects.
作用机制
BFA exerts its effects by inhibiting the function of ADP-ribosylation factors (ARFs), which are small GTPases that play a crucial role in the regulation of vesicular trafficking. BFA binds to the ARF exchange factor, resulting in the inhibition of ARF activation. This, in turn, leads to the disruption of the Golgi apparatus and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
BFA has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its effects on the Golgi apparatus and cancer cells, BFA has also been shown to inhibit the secretion of insulin from pancreatic beta cells. This makes it a potential candidate for the treatment of diabetes.
实验室实验的优点和局限性
One of the major advantages of using BFA in lab experiments is its ability to selectively disrupt the Golgi apparatus without affecting other cellular organelles. This makes it an invaluable tool for studying the role of the Golgi apparatus in cellular processes. However, one of the limitations of using BFA is its potential cytotoxicity. BFA has been shown to induce apoptosis in a wide range of cell types, which can limit its use in certain experiments.
未来方向
There are a number of future directions for research on BFA. One potential area of research is the development of new cancer treatments based on the induction of apoptosis in cancer cells. Another potential area of research is the development of new tools for studying the Golgi apparatus and its role in cellular processes. Finally, there is also potential for the development of new treatments for diabetes based on the inhibition of insulin secretion from pancreatic beta cells.
Conclusion
In conclusion, BFA is a chemical compound that has been widely studied for its potential applications in scientific research. BFA has been shown to exhibit a wide range of biochemical and physiological effects, and has been used as a tool for studying the Golgi apparatus and cancer cells. While BFA has its advantages and limitations for lab experiments, there are a number of future directions for research on this compound that hold great promise for the development of new treatments and tools for scientific research.
合成方法
The synthesis of BFA involves the reaction of 2-bromo-4-chlorophenol with ethyl 2-furoate in the presence of potassium carbonate. The resulting product is then reacted with hydrazine hydrate to obtain BFA. The overall reaction scheme is shown below:
科学研究应用
BFA has been extensively studied for its potential applications in scientific research. One of the most widely studied applications of BFA is its use as a tool to study the Golgi apparatus. The Golgi apparatus is a cellular organelle that plays a crucial role in the processing and sorting of proteins and lipids. BFA is known to disrupt the structure and function of the Golgi apparatus, making it an invaluable tool for studying its role in cellular processes.
In addition to its use in studying the Golgi apparatus, BFA has also been studied for its potential applications in cancer research. BFA has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer treatments.
属性
IUPAC Name |
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O4/c14-9-6-8(15)3-4-10(9)21-7-12(18)16-17-13(19)11-2-1-5-20-11/h1-6H,7H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESWZZWPQVDJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]furan-2-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B6121925.png)
![7-chloro-3,5-dimethyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6121931.png)

![1-[1-(cycloheptylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6121946.png)
![1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6121947.png)
![2-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]propanoic acid](/img/structure/B6121954.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-6-oxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6121960.png)
![5-({[5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-2-pyrrolidinone trifluoroacetate](/img/structure/B6121967.png)
![3-benzyl-4-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6121973.png)

![7-[(3-ethyl-5-hydroxy-1-adamantyl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6121995.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)diethylamine](/img/structure/B6122020.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B6122032.png)